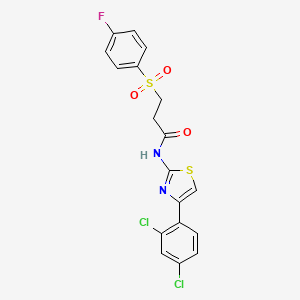

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that features a thiazole ring, dichlorophenyl, and fluorophenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a dichlorophenyl-substituted thioamide and an α-haloketone. The resulting intermediate is then subjected to sulfonylation using a fluorophenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiazole ring.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-sulfonylated products or modified thiazole derivatives.

Substitution: Various substituted dichlorophenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound has been synthesized through a series of chemical reactions involving thiazole and sulfonamide derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) have been employed to confirm the structure and purity of the synthesized compound. The detailed synthesis process typically involves:

- Condensation Reactions : Combining thiazole derivatives with phenyl sulfonamides.

- Purification Techniques : Utilizing column chromatography and recrystallization to obtain pure samples.

Antiviral Activity

Recent studies have highlighted the antiviral potential of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide against SARS-CoV-2. Molecular docking studies reveal that this compound exhibits strong binding affinities to key viral proteins, such as:

- 3TNT : Binding affinity of −9.3 kcal/mol.

- 6LU7 : Binding affinity of −8.8 kcal/mol.

These findings suggest that the compound may inhibit viral replication by targeting essential proteins involved in the virus's life cycle .

Antibacterial Properties

The compound has shown promising antibacterial activity against various strains of bacteria. Studies indicate that derivatives of thiazole compounds can serve as effective antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly influence the antibacterial efficacy .

ADMET Properties

The pharmacokinetic profile of this compound has been evaluated using ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Key findings include:

- Absorption : High oral bioavailability predicted.

- Metabolism : Potential pathways identified through liver microsomes.

- Toxicity : Preliminary assessments indicate low toxicity levels in vitro.

These properties underscore the compound's potential as a therapeutic agent with favorable pharmacological characteristics .

Case Study on SARS-CoV-2 Inhibition

A recent study conducted molecular docking simulations to assess the interaction between this compound and SARS-CoV-2 proteins. The results indicated that the compound could significantly inhibit viral entry and replication, making it a candidate for further development as an antiviral drug .

Antibacterial Efficacy Against MRSA

Another study evaluated various thiazole derivatives for their antibacterial properties against MRSA. The results showed that specific modifications to the thiazole structure enhanced antibacterial activity, suggesting a potential pathway for developing new antibiotics based on this scaffold .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is not well-documented. it is likely to interact with molecular targets through its thiazole ring and aromatic substituents, potentially affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-bromophenyl)sulfonyl)propanamide

Uniqueness

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo-substituted analogs

Actividad Biológica

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This compound's structure features a thiazole ring, which is known for its pharmacological potential due to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cell viability in various cancer cell lines. A study demonstrated that thiazole derivatives reduced the viability of Caco-2 colorectal cancer cells by up to 39.8% compared to untreated controls (p < 0.001) . The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents on the phenyl ring is crucial for enhancing anticancer activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The minimum inhibitory concentration (MIC) values for these compounds were comparable to those of established antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored through their ability to inhibit cyclooxygenase enzymes. A series of related compounds showed strong inhibition of cyclooxygenase with some exhibiting significant anti-inflammatory effects in animal models . The presence of specific substituents on the thiazole ring was identified as critical for enhancing this activity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin in A549 and Caco-2 cell lines. The compound's mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of a series of thiazole derivatives against multiple pathogens. Results showed that several compounds had MIC values as low as 0.5 μg/mL against resistant strains of Candida species, indicating a strong potential for development into therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives have highlighted several key factors influencing biological activity:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| Para position | Halogen (Cl, F) | Increased anticancer activity |

| 5-position | Alkyl groups | Enhanced antimicrobial properties |

| 1-position | Electron-withdrawing groups | Improved anti-inflammatory effects |

Propiedades

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2FN2O3S2/c19-11-1-6-14(15(20)9-11)16-10-27-18(22-16)23-17(24)7-8-28(25,26)13-4-2-12(21)3-5-13/h1-6,9-10H,7-8H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHONIJFEXMLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.